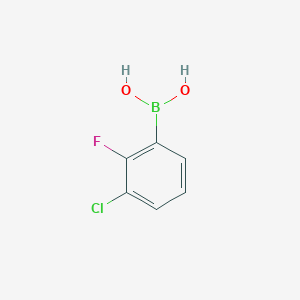
3-Chloro-2-fluorophenylboronic acid
Übersicht
Beschreibung
3-Chloro-2-fluorophenylboronic acid is a compound that is structurally related to various phenylboronic acids, which are often used in organic synthesis and medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds such as 3-fluorophenylboronic acid and various fluoro-substituted phenylboronic acids have been investigated for their spectroscopic properties, synthesis methods, and potential applications in various chemical reactions .
Synthesis Analysis
The synthesis of related boronic acids typically involves the use of organometallic reagents and borate intermediates. For instance, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid was achieved using reactants such as n-butyllithium and tributyl borate, with optimized reaction conditions to improve yields . Although not the exact compound , this synthesis approach could potentially be adapted for the synthesis of 3-chloro-2-fluorophenylboronic acid.
Molecular Structure Analysis
Density Functional Theory (DFT) calculations and various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to study the molecular structure of related boronic acids. For example, 3-fluorophenylboronic acid was extensively characterized using both experimental and theoretical methods, providing insights into its vibrational spectra, electronic structure, and thermodynamic properties . These methods could be applied to 3-chlor
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis : Organoboronic acids, such as “3-Chloro-2-fluorophenylboronic acid”, are often used in organic synthesis . They can participate in various types of reactions to form new bonds, enabling the synthesis of a wide range of organic compounds.
-
Catalysis : Organoboronic acids can act as catalysts in certain chemical reactions . They can speed up the reaction rate without being consumed in the process, making them useful in industrial applications.
-
Analytical Chemistry : In analytical chemistry, organoboronic acids can be used as reagents for the detection and quantification of certain substances .
-
Biological Systems : Organoboronic acids have found applications in biological systems . For example, they can be used in the development of new drugs or therapeutic agents.
-
Preparation of Phenylboronic Catechol Esters : Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . “3-Chloro-2-fluorophenylboronic acid” could potentially be used in the preparation of these esters.
-
Rhodium-Catalyzed Arylation : Organoboronic acids can be used in rhodium-catalyzed arylation reactions . This is a type of carbon-carbon bond-forming reaction that is important in the synthesis of complex organic molecules.
-
Pharmaceutical Research : Organoboronic acids are often used in the development of new pharmaceuticals . They can be used to create new chemical structures that have potential therapeutic effects.
-
Material Science : Organoboronic acids can be used in the development of new materials . For example, they can be used in the synthesis of polymers with unique properties.
-
Agricultural Chemistry : Organoboronic acids can be used in the development of new pesticides or herbicides . They can be used to create compounds that are effective at controlling pests or weeds.
-
Preparation of Anion Receptors for Polymer Electrolytes : Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . “3-Chloro-2-fluorophenylboronic acid” could potentially be used in the preparation of these esters.
-
Rhodium-Catalyzed Arylation : Organoboronic acids can be used in rhodium-catalyzed arylation reactions . This is a type of carbon-carbon bond-forming reaction that is important in the synthesis of complex organic molecules.
-
Suzuki-Miyaura Cross-Coupling Reactions : The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where an organoboron compound (such as “3-Chloro-2-fluorophenylboronic acid”) is coupled with an organic halide using a palladium catalyst . This reaction is widely used in organic chemistry to form carbon-carbon bonds.
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYRGLRWMPEARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584261 | |
| Record name | (3-Chloro-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorophenylboronic acid | |
CAS RN |
352535-82-1 | |
| Record name | (3-Chloro-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-fluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

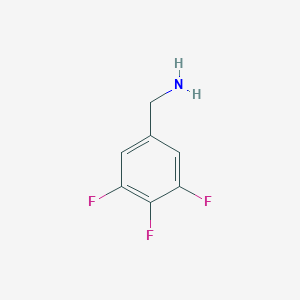
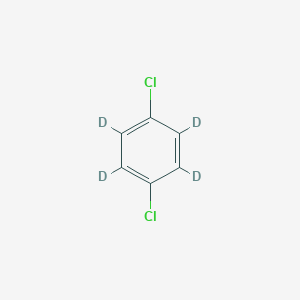
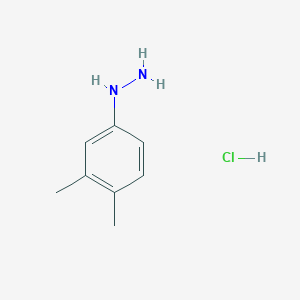
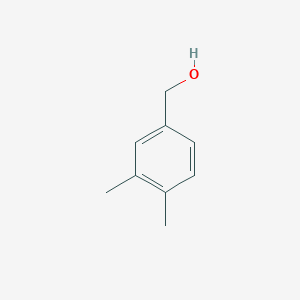
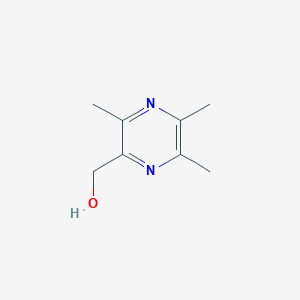

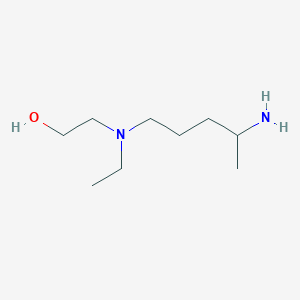

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)


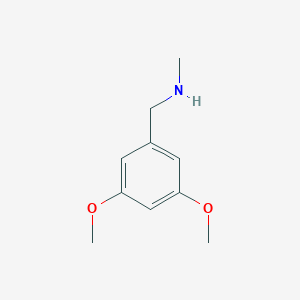
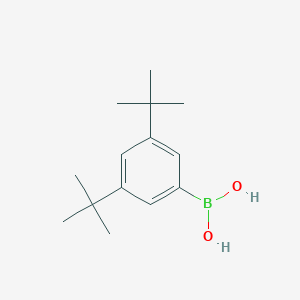
![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)